

# Meta-analysis of Mometasone's efficacy in preclinical models of allergic rhinitis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Mometasone**

Cat. No.: **B142194**

[Get Quote](#)

## Mometasone's Efficacy in Preclinical Allergic Rhinitis Models: A Meta-Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the efficacy of **mometasone** furoate in established preclinical models of allergic rhinitis. The data presented herein is collated from multiple independent studies, offering a comprehensive overview of its therapeutic potential and underlying mechanisms of action.

## Comparative Efficacy of Mometasone Furoate in Preclinical Models

The following tables summarize the quantitative data on the efficacy of **mometasone** furoate in reducing key symptoms and inflammatory markers of allergic rhinitis in various animal models.

Table 1: Effect of **Mometasone** Furoate on Nasal Symptoms in Ovalbumin-Sensitized Rats

| Study                     | Animal Model | Mometason e Furoate Dose/Concentration | Comparator             | Outcome Measure          | Results                                                                                                                                                                                                                                                |
|---------------------------|--------------|----------------------------------------|------------------------|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Sugimoto et al. (2000)[1] | Wistar rats  | 0.01% or 0.1% topical application      | Fluticasone Propionate | Sneezing & Nasal Rubbing | Dose-dependently inhibited sneezing and nasal rubbing. At 0.01% and 0.1%, mometasone significantly inhibited both symptoms 1 hour after application. The relative potency was 6.87 for sneezing and 5.01 for nasal rubbing compared to fluticasone.[1] |
| Ueno et al. (2001)[2][3]  | Wistar rats  | Intranasal administration              | Chlorpheniramine       | Nasal Rubbing            | Significantly decreased the instances of nasal rubbing during the 7-day treatment period. This inhibitory effect was                                                                                                                                   |

|                           |             |                      |                       |                                |                                                                                                                                                     |
|---------------------------|-------------|----------------------|-----------------------|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
|                           |             |                      |                       |                                | sustained<br>even after the<br>interruption of<br>treatment.[2]<br>[3]                                                                              |
| Altuntaş et al.<br>(2018) | Wistar rats | 1 µg<br>intranasally | Strontium<br>Chloride | Sneezing &<br>Nasal<br>Rubbing | Administered<br>30 minutes<br>before<br>histamine<br>challenge,<br>mometasone<br>significantly<br>decreased<br>sneezing and<br>nasal<br>rubbing.[4] |

Table 2: Effect of **Mometasone** Furoate on Inflammatory Markers in Preclinical Models

| Study                    | Animal Model | Sensitizing Agent        | Mometasone Furoate Dose   | Outcome Measure                                                  | Results                                                                                                                                                                                                           |
|--------------------------|--------------|--------------------------|---------------------------|------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ueno et al. (2001)[2][3] | Wistar rats  | Toluene diisocyanate     | Intranasal administration | Passive Cutaneous Anaphylaxis Titer & Histamine Hypersensitivity | Significantly lowered the passive cutaneous anaphylaxis titer compared to the control group.[2][3] Also, significantly reduced hypersensitivity to histamine, an effect not observed with chlorpheniramine.[2][3] |
| Jeon et al. (2017)[5]    | BALB/c mice  | Dermatophagoides farinae | 0.2 µg intranasally       | Eosinophil count, IgE levels, Th2/Th17 and Treg responses        | A combination of mometasone and azelastine synergistically suppressed Th17 responses and elevated Treg responses, in addition to                                                                                  |

suppressing Th2 responses, which led to reduced eosinophil counts and IgE levels.[5]

---

Frieri et al. (1998)[6] Human (clinical) Ragweed antigen 200 µg once daily Histamine, IL-6, IL-8, Eosinophils in nasal lavage Significantly reduced early-phase histamine levels and late-phase IL-6, IL-8, and eosinophil levels in nasal lavage fluid.[6]

---

Ciprandi et al. (2022)[7] Human (clinical) Seasonal allergens 1 spray/nostril twice daily for 3 weeks Eosinophil and mast cell counts in nasal cytology Significantly reduced eosinophil and mast cell counts in children with seasonal allergic rhinitis.[7]

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

## Ovalbumin-Induced Allergic Rhinitis in Rats (Sugimoto et al., 2000)[1]

- Animals: Male Wistar rats were used.
- Sensitization: Rats were actively sensitized by an initial intraperitoneal injection of ovalbumin (OVA) with aluminum hydroxide gel as an adjuvant, followed by repeated intranasal instillations of OVA.
- Drug Administration: **Mometasone** furoate (0.01% or 0.1%) or fluticasone propionate was applied topically to the nasal cavity of sensitized rats 1 hour or 6 hours before the final OVA challenge.
- Efficacy Evaluation: The frequency of sneezing and nasal rubbing movements were counted for a defined period after the antigen challenge.

## Dermatophagoides farinae-Induced Allergic Rhinitis in Mice (Jeon et al., 2017)[5]

- Animals: BALB/c mice were used.
- Sensitization: Mice were sensitized by intraperitoneal injections of Dermatophagoides farinae (Der f) extract with aluminum hydroxide as an adjuvant, followed by repeated intranasal challenges with Der f extract.
- Drug Administration: **Mometasone** furoate (0.2  $\mu$ g) was administered intranasally for 6 consecutive days during the challenge phase.
- Efficacy Evaluation: Allergic symptoms (sneezing and nose-rubbing) were scored. Eosinophil infiltration in the nasal mucosa was quantified by histological analysis. Serum levels of Der f-specific IgE were measured by ELISA. The expression of Th1, Th2, Th17, and Treg-related cytokines and transcription factors in nasal mucosal tissue was determined by real-time PCR and Western blotting.

## Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the signaling pathways central to **mometasone**'s mechanism of action in allergic rhinitis.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for an ovalbumin-induced allergic rhinitis model in rats.

[Click to download full resolution via product page](#)

Caption: **Mometasone**'s mechanism of action via the glucocorticoid receptor signaling pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Effect of mometasone furoate by topical application on allergic rhinitis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Effects of mometasone furoate on a rat allergic rhinitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of mometasone furoate and strontium chloride in a rat model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intranasal azelastine and mometasone exhibit a synergistic effect on a murine model of allergic rhinitis | Ento Key [entokey.com]
- 6. Effect of mometasone furoate on early and late phase inflammation in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. all-imm.com [all-imm.com]
- To cite this document: BenchChem. [Meta-analysis of Mometasone's efficacy in preclinical models of allergic rhinitis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142194#meta-analysis-of-mometasone-s-efficacy-in-preclinical-models-of-allergic-rhinitis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)